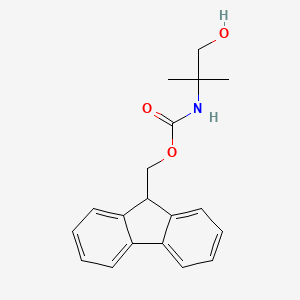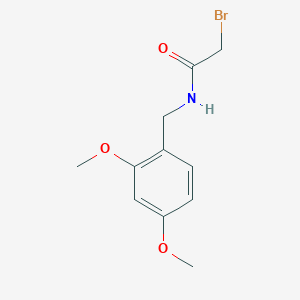![molecular formula C8H10N4O B1445296 3-(2-aminoethyl)-1H-imidazo[4,5-b]pyridin-2-one CAS No. 1368813-23-3](/img/structure/B1445296.png)
3-(2-aminoethyl)-1H-imidazo[4,5-b]pyridin-2-one
Descripción general
Descripción
The compound “3-(2-aminoethyl)-1H-imidazo[4,5-b]pyridin-2-one” is a derivative of pyridine, an aromatic heterocyclic organic compound. It has been used in the synthesis of urea .
Synthesis Analysis
The synthesis of this compound could potentially involve the Kröhnke pyridine synthesis, a reaction in organic synthesis between α-pyridinium methyl ketone salts and α, β-unsaturated carbonyl compounds used to generate highly functionalized pyridines . Another synthesis method involves the reaction of 2-amino-2,3-dihydro-1H-2λ5-[1,3,2]diazaphospholo[4,5-b]pyridin-2-one with 1-isothiocyanato-4-chlorobenzene .Molecular Structure Analysis
The molecular structure of this compound can be analyzed using various techniques such as IR spectroscopy, NMR spectroscopy, and mass spectrometry . For example, the IR spectrum can provide information about the functional groups present in the molecule, while the NMR spectrum can provide information about the hydrogen and carbon atoms in the molecule .Chemical Reactions Analysis
Pyridine-based compounds like “3-(2-aminoethyl)-1H-imidazo[4,5-b]pyridin-2-one” have been used in various chemical reactions. For instance, they have been used in the synthesis of N-(pyridin-2-yl)amides and 3-bromoimidazo[1,2-a]pyridines . They have also been used in the synthesis of pyrazolo[3,4-b]pyridine-5-carboxylate scaffolds .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound can be analyzed using various techniques such as melting point determination, IR spectroscopy, NMR spectroscopy, and mass spectrometry .Aplicaciones Científicas De Investigación
Summary of Application
This compound serves as a scaffold in medicinal chemistry, particularly in the synthesis of biologically active compounds. Its structure is beneficial for creating diverse molecules with potential therapeutic effects .
Methods of Application
Researchers utilize this compound to build pharmacophores and explore the chemical space for drug discovery. It’s often modified through various synthetic strategies to enhance its biological activity .
Results
The modifications of this compound have led to the development of molecules with target selectivity and improved pharmacokinetic properties. These molecules are then tested for their therapeutic potential in various disease models .
Methods of Application
The compound is used to develop inhibitors that target specific kinases involved in cancer progression. These inhibitors are then combined with radiation therapy to enhance their efficacy .
Results: Studies have shown that these inhibitors can effectively sensitize tumor cells to radiation, leading to improved outcomes in cancer treatment .
Methods of Application: It’s incorporated into enzymes or cofactors and plays a crucial role in facilitating various biochemical reactions within biological systems .
Results: The presence of this compound in enzymes contributes to their high potency and selectivity, which is essential for the proper functioning of biological systems .
Methods of Application
The compound is synthesized and then further processed through chemical reactions to form the final drug molecule. This process involves careful control of reaction conditions to achieve the desired product .
Results: The synthesis leads to the creation of drugs with specific therapeutic actions, which are then tested for efficacy and safety in clinical trials .
Methods of Application: It’s used to study the inhibition of specific kinases that regulate cell cycle and cytoskeletal dynamics .
Results: Research has demonstrated that inhibitors based on this compound can alter cell behavior, which has implications for understanding disease mechanisms and developing new treatments .
Methods of Application
It’s employed in the design of inhibitors that target mutant isocitrate dehydrogenase (IDH), which is implicated in some cancers. These inhibitors are designed to bind selectively to the mutant enzyme .
Results: The inhibitors have shown the ability to reduce the concentrations of harmful metabolites and suppress the growth of cancer cells, offering a potential therapeutic strategy .
Methods of Application
The compound’s ability to penetrate the central nervous system makes it a valuable starting point for developing drugs targeting neurological pathways. It is modified to enhance its lipophilicity and ability to interact with specific neural receptors .
Results
Derivatives of this compound have shown promise in preclinical models for treating conditions such as Alzheimer’s disease, Parkinson’s disease, and other neurodegenerative disorders. The modifications have led to compounds with improved bioavailability and targeted action within the brain .
Methods of Application
Chemists modify the core structure to enhance its interaction with bacterial cell walls or fungal membranes. These modifications aim to disrupt the pathogen’s cellular processes .
Results: Some derivatives have shown efficacy in inhibiting the growth of multi-drug-resistant strains, offering a potential pathway for developing new antibiotics .
Methods of Application: Researchers focus on the compound’s ability to modulate cytokine production and inhibit enzymes that contribute to inflammation .
Results: Preliminary results indicate a reduction in inflammatory markers and symptoms in model organisms, suggesting its potential for treating chronic inflammatory diseases .
Methods of Application: The compound is used to synthesize molecules that can protect neurons from oxidative stress and apoptosis .
Results: Studies have shown that these molecules can improve neuronal survival and function, which is promising for conditions like Parkinson’s and Alzheimer’s disease .
Methods of Application: The compound is used to develop drugs that can modulate heart muscle contraction and electrical signaling .
Results: Initial findings suggest that it can improve cardiac function and rhythm, which could lead to new treatments for heart disease .
Methods of Application: It is tagged with radioactive isotopes or other imaging agents and then introduced into the body to visualize specific tissues or organs .
Results: The compound has shown promise in enhancing the clarity and detail of imaging results, which can aid in the diagnosis of various conditions .
Methods of Application: These compounds are applied to crops to enhance growth, protect against pests, or improve stress resistance .
Results: Trials have indicated that these compounds can lead to increased yield and better crop health, which is beneficial for sustainable agriculture .
Safety And Hazards
While specific safety and hazard information for “3-(2-aminoethyl)-1H-imidazo[4,5-b]pyridin-2-one” is not available, general precautions should be taken when handling this compound. This includes avoiding breathing mist, gas or vapours, avoiding contact with skin and eyes, and using personal protective equipment .
Direcciones Futuras
The future directions for this compound could involve further exploration of its potential uses in medicinal chemistry. Pyridine-based compounds have been consistently incorporated in a diverse range of drug candidates approved by the FDA . Therefore, there is potential for “3-(2-aminoethyl)-1H-imidazo[4,5-b]pyridin-2-one” to be used in the development of new drugs.
Propiedades
IUPAC Name |
3-(2-aminoethyl)-1H-imidazo[4,5-b]pyridin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10N4O/c9-3-5-12-7-6(11-8(12)13)2-1-4-10-7/h1-2,4H,3,5,9H2,(H,11,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RYLJPONAOGDZLM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(N=C1)N(C(=O)N2)CCN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10N4O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
178.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(2-aminoethyl)-1H-imidazo[4,5-b]pyridin-2-one | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![(3-Fluoro-3'-(trifluoromethoxy)-[1,1'-biphenyl]-4-yl)methanamine](/img/structure/B1445216.png)


![6-Fluoro-2-methylimidazo[1,2-a]pyridin-3-amine](/img/structure/B1445222.png)

![2-Bromo-n-[2-(trifluoromethyl)benzyl]acetamide](/img/structure/B1445224.png)

![4H,6H,7H-pyrano[4,3-d][1,3]thiazole-2-carbaldehyde](/img/structure/B1445227.png)
![4-Fluoro-3-[(methylsulfanyl)methyl]benzoic acid](/img/structure/B1445229.png)
![2-Fluoro-4-[(4-methylpiperazin-1-yl)methyl]aniline](/img/structure/B1445230.png)
![2-[(4-Bromophenyl)methyl]-3-hydroxypropanenitrile](/img/structure/B1445232.png)
![{3-[(3-Fluorophenyl)methyl]-1,2,4-oxadiazol-5-yl}methanol](/img/structure/B1445235.png)
